2-(3,5-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(3,5-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with a piperazine derivative and a pyridine-containing compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The pyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of the piperazine ring can produce secondary amines .
Scientific Research Applications
2-(3,5-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The pyridine moiety can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-{5-[6-(3,5-DIMETHYLPHENOXY)PYRIDIN-2-YL]-4-METHYL-1H-1,2,3-TRIAZOL-1-YL}PIPERIDIN-1-YL)-N,N-DIMETHYLETHAN-1-AMINE: Shares a similar phenoxy and pyridine structure but includes a triazole ring.
2-(PYRIDIN-2-YL)PYRIMIDINE DERIVATIVES: Contains a pyridine moiety and exhibits similar biological activities.
Properties
Molecular Formula |
C21H27N3O2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H27N3O2/c1-17-13-18(2)15-20(14-17)26-16-21(25)24-11-9-23(10-12-24)8-6-19-5-3-4-7-22-19/h3-5,7,13-15H,6,8-12,16H2,1-2H3 |
InChI Key |
RYHRDIRHUJGOMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)CCC3=CC=CC=N3)C |
Origin of Product |
United States |
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